Thiazolidin-4-one, 2-(4-chlorobenzylidenhydrazono)-
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Overview
Description
4-Chlorobenzaldehyde [(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is an organic compound that combines the structural features of 4-chlorobenzaldehyde and thiazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzaldehyde [(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, leading to the formation of the desired hydrazone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzaldehyde [(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The chlorine atom in the benzaldehyde moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of 4-chlorobenzoic acid.
Reduction: Reduction can yield 4-chlorobenzylamine derivatives.
Substitution: Substitution reactions can produce various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Chlorobenzaldehyde [(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolidinone derivatives have shown efficacy.
Industry: It is used in the manufacture of dyestuffs, optical brighteners, and agricultural chemicals.
Mechanism of Action
The mechanism of action of 4-chlorobenzaldehyde [(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: A precursor in the synthesis of the hydrazone compound.
Thiosemicarbazide: Another precursor used in the synthesis.
4-Chlorobenzoic Acid: A potential oxidation product of the compound.
Uniqueness
4-Chlorobenzaldehyde [(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H8ClN3OS |
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Molecular Weight |
253.71 g/mol |
IUPAC Name |
(2Z)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8ClN3OS/c11-8-3-1-7(2-4-8)5-12-14-10-13-9(15)6-16-10/h1-5H,6H2,(H,13,14,15)/b12-5+ |
InChI Key |
KHBZUTKCIKDFSN-LFYBBSHMSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C/C2=CC=C(C=C2)Cl)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=C(C=C2)Cl)S1 |
Origin of Product |
United States |
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